3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a nitrogenous heterocyclic compound . It is a pale yellow solid with a molecular weight of 208.09 . This compound is part of the triazole family, which is known for its wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as aromatic nucleophilic substitution , palladium-catalyzed addition , and reactions with hydrazides . A specific synthetic method for a similar compound, 3-(chloromethyl)pyridine hydrochloride, involves oxidation, reaction under acidic conditions, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been analyzed using various techniques such as FTIR and FT-Raman spectroscopy . XRD studies revealed that similar compounds crystallize in the centrosymmetric monoclinic space group P 2 1 / n .Chemical Reactions Analysis
Triazolopyridine derivatives are known to undergo a variety of chemical reactions . For instance, they can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a pale yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .Scientific Research Applications
Palladium-Catalyzed Chemoselective Synthesis
An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. This process allows for the generation of analogues with diverse substituents at the 3-position, showcasing the compound's utility in creating a variety of structurally diverse molecules (Reichelt et al., 2010).
Electrophilic Substitution Reactions
The reactions of 1,2,3-triazolo[1,5-a]pyridine with electrophiles result in the formation of dichloromethyl-, dibromomethyl-, and alkoxy(alkoxymercurio)methyl-pyridines, demonstrating the compound's reactivity towards electrophilic substitution and its capability to form various functionalized derivatives (Jones et al., 1981).
Oxidative Cyclization Synthesis
Oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions leads to the synthesis of triazolopyridines, highlighting an alternative method for constructing the [1,2,4]triazolo[4,3-a]pyridine framework. This method emphasizes the compound's role in facilitating synthesis under environmentally benign conditions (El-Kurdi et al., 2021).
Antifungal Activity
The compound exhibits promising biological activity, including antifungal properties. For instance, a novel derivative showed significant inhibitory effects against various fungal strains, underlining the potential for developing new antifungal agents based on this chemical structure (Wang et al., 2018).
Supramolecular Synthons Formation
The compound also contributes to the field of crystal engineering, where derivatives form diverse supramolecular synthons in the solid state. This property is crucial for the development of materials with specific molecular arrangements and functionalities (Chai et al., 2019).
Safety And Hazards
Future Directions
Given the wide range of biological activities of triazole compounds , there is potential for further exploration of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives in various fields such as medicinal chemistry. Future research could focus on optimizing the synthesis process, exploring its mechanism of action in more detail, and conducting comprehensive safety and hazard assessments.
properties
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKBTKMCEHZSKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610734 | |
Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
855789-56-9 | |
Record name | 3-(Chloromethyl)[1,2,4]triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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